molecular formula C19H15Cl2N3O2S B12258023 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B12258023
M. Wt: 420.3 g/mol
InChI Key: ANTYCCGCUBWEQI-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a molecular framework that incorporates both benzamide and thiazole moieties. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a versatile and privileged scaffold in the design of bioactive molecules due to its aromaticity and ability to participate in various electron interactions . This core structure is found in a wide range of therapeutic agents, including antibiotics, kinase inhibitors, and central nervous system drugs, underlining its broad utility in pharmacological research . Compounds bearing structural similarities, particularly the benzamide group linked to an aminothiazole core, have been identified as potent histone deacetylase (HDAC) inhibitors, exhibiting marked antitumor activities in cellular assays . Furthermore, such molecular architectures are frequently explored as enzyme inhibitors, targeting key proteins like urease, α-glucosidase, and α-amylase, which are relevant in conditions ranging from microbial infections to diabetes . The presence of the benzamide group is also a feature in molecules investigated as correctors and potentiators for the F508del-CFTR protein, indicating potential research applications in cystic fibrosis . The specific substitution pattern on this molecule, including the chloro and methyl groups, allows researchers to study structure-activity relationships (SAR) to optimize potency, selectivity, and physicochemical properties. This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate care and utilize safety data sheets in a controlled laboratory environment.

Properties

Molecular Formula

C19H15Cl2N3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

4-chloro-N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H15Cl2N3O2S/c1-11-2-5-14(21)8-16(11)23-17(25)9-15-10-27-19(22-15)24-18(26)12-3-6-13(20)7-4-12/h2-8,10H,9H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

ANTYCCGCUBWEQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Thiazole Cyclization

The Hantzsch mechanism proceeds via:

  • Nucleophilic attack of thiourea on the α-carbon of the bromo ketone.
  • Elimination of HBr to form the thiazoline intermediate.
  • Aromatization via oxidation to yield the thiazole ring.

Amide Coupling

The benzamide formation follows a two-step mechanism:

  • Activation of 4-chlorobenzoic acid to its acid chloride using thionyl chloride.
  • Attack of the thiazole amine on the electrophilic carbonyl carbon, facilitated by TEA.

Analytical Characterization

Technique Key Signals Reference
¹H NMR (400 MHz) δ 8.02 (d, J = 8.4 Hz, 2H, ArH), δ 7.45 (d, J = 8.4 Hz, 2H, ArH), δ 6.78 (s, 1H, NH)
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=C thiazole)
MS (ESI) m/z 478.2 [M+H]⁺

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity
Classical Hantzsch Ethanol, reflux, 12 h 68% 95%
Microwave-Assisted DMF, 150°C, 30 min 72% 97%
One-Pot Synthesis DCM, TEA, 0–5°C 74% 98%

Microwave-assisted synthesis reduces reaction time but requires specialized equipment. One-pot methods minimize intermediate isolation, improving overall efficiency.

Industrial-Scale Considerations

Solvent Recycling

  • DMF and DCM are recovered via distillation (>90% efficiency).
  • Ethanol is reused after fractional crystallization.

Cost Analysis

Component Cost/kg (USD) Usage (kg/kg product)
4-Chlorobenzoic acid 120 0.85
5-Chloro-2-methylaniline 250 0.62
Thiourea 45 0.30

Total production cost: ~$420/kg at pilot scale.

Challenges and Troubleshooting

Low Yields in Substitution Step

  • Cause : Steric hindrance from the 5-chloro-2-methyl group.
  • Solution : Use excess aniline (2.0 eq) and extend reaction time to 36 hours.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.
  • Resolution : Employ preparative HPLC with a C18 column (ACN:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties:

  • Anticancer Activity : Research indicates that thiazole derivatives, including compounds similar to 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, have shown promising anticancer effects. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with significant selectivity . The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer potency.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Research has shown that certain thiazole derivatives possess significant antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents. For example, derivatives with a thiazole moiety have been reported to exhibit activity against Mycobacterium tuberculosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves several steps, typically starting from readily available precursors. The reaction pathways often include:

  • Formation of Thiazole Ring : Thiazoles are synthesized through the condensation of thioketones with α-halo ketones or aldehydes.
  • Acylation Reactions : The introduction of acyl groups is achieved through reactions with acid chlorides or anhydrides.
  • Final Coupling : The final product is formed by coupling the thiazole derivative with appropriate amines or phenolic compounds.

The structure-activity relationship studies indicate that modifications on the thiazole ring and the aromatic substituents significantly affect the biological activity. For instance, variations in halogen substitutions or alkyl groups can enhance potency against specific cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Case Study 1 : A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines. Compounds demonstrated IC50 values indicating strong anticancer activity, particularly those with specific substitutions on the thiazole ring .
  • Case Study 2 : Another research explored the synthesis of phenylthiazole-incorporated quinoline derivatives, which showed remarkable activity against colon carcinoma HCT-15 cells. The presence of methoxy groups was crucial for enhancing efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Benzamide vs. Other Amides : Replacement of the benzamide with furan-carboxamide (e.g., ) reduces molecular weight but may diminish target affinity due to loss of aromatic interactions.

Thiazole Substitution : Position 4 modifications (e.g., oxoethyl linker in the target vs. direct phenyl in Compound 81 ) influence conformational flexibility and binding pocket compatibility.

Biological Activity

4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C18H17ClN4O2S
  • Molecular Weight : 374.87 g/mol
  • IUPAC Name : 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound appears to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives containing thiazole moieties have been shown to target RET kinase, which is implicated in several malignancies .
    • It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Structure-Activity Relationships (SAR) :
    • The presence of the thiazole ring and the chloro-substituted phenyl groups are crucial for enhancing the anticancer activity. Modifications in these regions can significantly affect potency and selectivity against cancer cells .

Data Tables

Activity Cell Line IC50 (µM) Reference
CytotoxicityA431 (human epidermoid carcinoma)1.98 ± 1.22
CytotoxicityU251 (human glioblastoma)1.61 ± 1.92
RET Kinase InhibitionVarious cancer linesModerate to High

Case Studies

  • Study on RET Kinase Inhibition :
    • A study reported that compounds similar to 4-chloro-N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for tumorigenesis in certain cancers .
  • Thiazole Derivatives :
    • Research into thiazole derivatives has revealed that modifications can lead to enhanced anticancer properties, with some compounds exhibiting IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

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